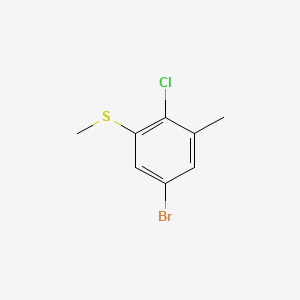
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS It is a derivative of benzene, substituted with bromine, chlorine, methyl, and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of 1-methyl-3-(methylsulfanyl)benzene, followed by selective bromination and chlorination. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methylsulfanyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced sulfur compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-1-methylbenzene: Lacks the methylsulfanyl group, leading to different reactivity and applications.
5-Bromo-2-chloro-1-methyl-3-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical properties.
2-Chloro-1-methyl-3-(methylsulfanyl)benzene:
Uniqueness
5-Bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene is unique due to the presence of both halogen atoms and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H8BrClS |
|---|---|
Peso molecular |
251.57 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-1-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
Clave InChI |
KNGSYEPGQJSQOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















